molecular formula C10H12ClN3O B1652374 1-Methyl-3-phenoxy-1H-pyrazol-4-amine hydrochloride CAS No. 1431964-25-8

1-Methyl-3-phenoxy-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1652374
CAS No.: 1431964-25-8
M. Wt: 225.67
InChI Key: KAOLAVSZESDTTL-UHFFFAOYSA-N
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Description

1-Methyl-3-phenoxy-1H-pyrazol-4-amine hydrochloride is an organic compound with the molecular formula C10H11N3O·HCl It is a white crystalline solid that is soluble in water and various organic solvents

Scientific Research Applications

1-Methyl-3-phenoxy-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals .

Preparation Methods

The synthesis of 1-Methyl-3-phenoxy-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 1-methyl-3-phenoxy-1H-pyrazol-4-amine with hydrochloric acid. The synthetic route can be summarized as follows:

Chemical Reactions Analysis

1-Methyl-3-phenoxy-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Methyl-3-phenoxy-1H-pyrazol-4-amine hydrochloride can be compared with other similar compounds, such as:

    1-Methyl-1H-pyrazol-4-amine: A related compound with similar structural features but different functional groups.

    3-Methoxy-1-methyl-1H-pyrazol-4-amine hydrochloride: Another pyrazole derivative with a methoxy group instead of a phenoxy group.

    4-Amino-1-methylpyrazole: A simpler pyrazole compound with an amino group at the 4-position .

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-methyl-3-phenoxypyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-13-7-9(11)10(12-13)14-8-5-3-2-4-6-8;/h2-7H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOLAVSZESDTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431964-25-8
Record name 1H-Pyrazol-4-amine, 1-methyl-3-phenoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431964-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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